molecular formula C12H9Cl2NO3 B3025399 Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate CAS No. 122224-58-2

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B3025399
CAS No.: 122224-58-2
M. Wt: 286.11 g/mol
InChI Key: PMGNGTDFPXCYNP-UHFFFAOYSA-N
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Description

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate is a quinoline-based derivative characterized by a hydroxy group at position 4, two chlorine substituents at positions 6 and 7, and an ethyl ester moiety at position 2. Quinoline derivatives are renowned for their bioactivity, with substituent patterns critically influencing solubility, metabolic stability, and target binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6,7-dichloro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGNGTDFPXCYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361292
Record name ST50992196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122224-58-2
Record name ST50992196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate, can be achieved through various methods. One common method is the Gould–Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization . Another method includes the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst, which provides an efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen vs. Methoxy Groups: Chlorine and fluorine substituents (e.g., in and ) increase molecular weight and hydrophobicity (logP ~2.5–3.0), favoring membrane permeability but reducing aqueous solubility. Methoxy groups () enhance solubility due to their polarity, as seen in the higher solubility of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate in DMSO .

Biological Activity

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate is a compound belonging to the hydroxyquinoline class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with two chlorine atoms at positions 6 and 7 and a carboxylate ester at position 3. The presence of these substituents enhances its reactivity and potential biological activity compared to other similar compounds.

Pharmacological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating inhibition zones comparable to standard antibiotics .
  • Anticancer Potential : Research indicates that derivatives of hydroxyquinoline compounds can inhibit cancer cell proliferation. This compound has been explored for its cytotoxic effects on several cancer cell lines, including breast and colon carcinoma cells. The compound shows promising IC50 values in the nanomolar range .
  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways. This inhibition may contribute to its anticancer effects by disrupting cellular processes essential for tumor growth .

The exact mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Interaction : It is hypothesized that the compound binds to active sites of certain enzymes, inhibiting their function and leading to altered metabolic processes.
  • Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. Specifically:

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Pseudomonas aeruginosa220.5
Klebsiella pneumoniae250.3

This study highlights the potential of this compound as an alternative antimicrobial agent .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of this compound across various cancer cell lines:

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)0.05Cytotoxic
HCT116 (Colon Cancer)0.02Cytotoxic
KB-V1 (Cervical Cancer)0.03Cytotoxic

The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies due to its potent activity against multiple cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate

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